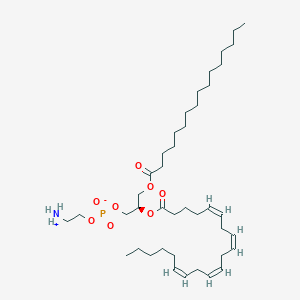

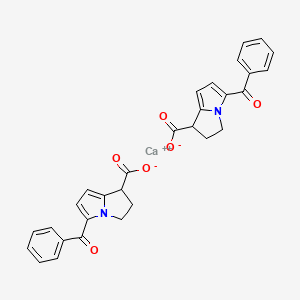

![molecular formula C59H102O6 B3025936 (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester CAS No. 91539-55-8](/img/structure/B3025936.png)

(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester

Vue d'ensemble

Description

The compound is a derivative of eicosatetraenoic acid, which is a polyunsaturated fatty acid. The “5Z,8Z,11Z,14Z” notation indicates the positions and geometries of the double bonds in the eicosatetraenoic acid chain. The “2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester” part suggests that the eicosatetraenoic acid is esterified with a propyl group that is etherified with two octadecenyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a long carbon chain. The eicosatetraenoic acid moiety would contribute to the unsaturated nature of the compound, and the ester and ether groups would add to its polarity .Chemical Reactions Analysis

As a polyunsaturated fatty acid derivative, this compound could potentially undergo a variety of chemical reactions. The double bonds could participate in reactions such as hydrogenation, halogenation, or epoxidation. The ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

Based on its structure, we can infer that this compound would likely be lipophilic due to the long carbon chain and the presence of ester groups. It would likely be insoluble in water but soluble in organic solvents .Applications De Recherche Scientifique

Role in Kidney Function

20-Hydroxy- (5Z,8Z,11Z,14Z)-eicosatetraenoic acid (20-HETE) is a predominant arachidonic acid present in the kidney. It is involved in the regulation of sodium, potassium, and chloride transport in the renal tubules .

Influence on Fungal Reproduction

The compound has been studied for its effects on the formation of sexual and asexual reproductive structures in Neurospora crassa. The presence and location of the hydroxyl group in unsaturated fatty acid determine the biological effect of the compound .

Role in Cellular Signaling

20-HETE is an arachidonic acid metabolite via cytochrome P4504A, that is an activator of the Ras/MAP (microtubule-associated protein) pathway .

Role in Pregnancy

Increased urine 20-HETE is observed during pregnancy in rats, indicating a potential role in pregnancy-related physiological changes .

Influence on Fatty Acid Content in Fungi

Gas chromatography–mass spectrometry (GC–MS) revealed a fourfold increase in the monounsaturated oleic acid content in N. crassa cells after the addition of arachidonic acid .

Safety And Hazards

Orientations Futures

The study and application of polyunsaturated fatty acid derivatives is a broad and active area of research, with potential implications in fields such as nutrition, medicine, and biochemistry. Further studies could explore the synthesis, properties, and potential applications of this specific compound .

Propriétés

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H102O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h16,19,25-28,30-32,34,40,43,56H,4-15,17-18,20-24,29,33,35-39,41-42,44-55H2,1-3H3/b19-16-,28-25-,30-26-,31-27-,34-32-,43-40- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSBRWXVWDFKJD-DKDZBDDCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

907.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

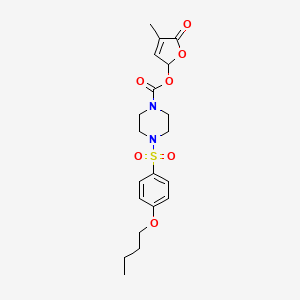

![1-[1-(4-Methylphenyl)cyclohexyl]piperidine;hydrochloride](/img/structure/B3025854.png)

![1-[1-(3-Fluorophenyl)cyclohexyl]piperidine hydrochloride](/img/structure/B3025856.png)

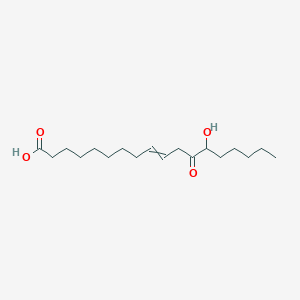

![3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid](/img/structure/B3025862.png)

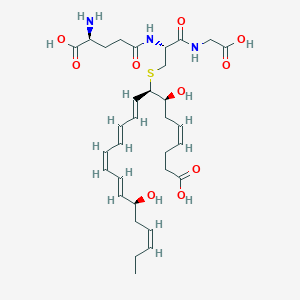

![5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine](/img/structure/B3025863.png)

![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)

![6-[[4-(trifluoromethoxy)phenyl]amino]-[1,2,5]oxadiazolo[3,4-b]pyrazin-5(3H)-one](/img/structure/B3025871.png)